1-(4-chlorophenyl)ethanone N-phenylthiosemicarbazone
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Overview
Description
4’-Chloroacetophenone 4-phenyl thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. . This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone typically involves the reaction of 4’-chloroacetophenone with 4-phenyl thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4’-Chloroacetophenone 4-phenyl thiosemicarbazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-Chloroacetophenone 4-phenyl thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazones.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. The compound may also interact with metal ions, forming complexes that disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetophenone 4-ethyl-3-thiosemicarbazone: Similar in structure but with an ethyl group instead of a phenyl group.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against certain cancer cell lines compared to 4’-Chloroacetophenone 4-phenyl thiosemicarbazone.
Uniqueness
4’-Chloroacetophenone 4-phenyl thiosemicarbazone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and its potential anticancer activity make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C15H14ClN3S |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11- |
InChI Key |
APWYTJSHGGPJOA-WQRHYEAKSA-N |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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